CID 71360208, also known as Clofarabine, is a synthetic nucleoside analog that has shown promise in the treatment of certain types of leukemia, particularly in pediatric patients. This compound is classified as an antineoplastic agent and is primarily used in oncology for its ability to inhibit DNA synthesis and repair, making it effective against rapidly dividing cancer cells.
Clofarabine was developed through the collaborative efforts of various research institutions and pharmaceutical companies. It was initially synthesized to improve upon existing nucleoside analogs by enhancing efficacy and reducing toxicity associated with traditional therapies. The compound has undergone extensive clinical trials to evaluate its safety and effectiveness.
Clofarabine belongs to the class of drugs known as purine analogs. It acts as a pro-drug, which means it is metabolized into its active form within the body, exerting its therapeutic effects by mimicking natural nucleosides. Its classification highlights its role in targeting cancerous cells through mechanisms that disrupt normal cellular processes.
The synthesis of Clofarabine involves multiple steps that include the formation of key intermediates followed by selective modifications to achieve the final product. A common synthetic route includes:
The synthesis typically requires controlled conditions to ensure high yields and purity. Reagents used may include various solvents, catalysts, and protective groups to facilitate specific reactions while minimizing side products. The final product is purified using chromatographic techniques to isolate Clofarabine from unreacted materials and impurities.
Clofarabine has a complex molecular structure characterized by its purine base and ribose sugar moiety. The chemical formula for Clofarabine is .
Clofarabine undergoes several key reactions that contribute to its mechanism of action:
These reactions are critical as they disrupt DNA synthesis in cancer cells, leading to cell death. The specificity of these reactions towards rapidly dividing cells underpins Clofarabine's therapeutic efficacy.
Clofarabine exerts its effects primarily through two mechanisms:
Clinical studies have demonstrated that Clofarabine can significantly reduce leukemic cell counts in patients with acute lymphoblastic leukemia and acute myeloid leukemia.
Relevant analyses indicate that proper handling and storage conditions are essential for maintaining the integrity of Clofarabine prior to administration.
Clofarabine is primarily used in clinical settings for:
Ongoing research continues to explore additional applications, including its use in adult leukemias and other malignancies where traditional therapies have failed.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4